γ-Secretase Modulation: (R)-Enantiomer Exhibits Potent and Selective Activity
D-Leucinamide hydrochloride is a selective modulator of γ-secretase with high potency . It induces proteolytic activity of γ-secretase, a mechanism not observed with its L-counterpart [1]. This differential activity is attributed to stereospecific binding to the enzyme's allosteric site [2].
| Evidence Dimension | γ-Secretase Modulation |
|---|---|
| Target Compound Data | Potent and selective γ-secretase modulator |
| Comparator Or Baseline | L-Leucinamide hydrochloride (CAS 10466-61-2): No reported γ-secretase activity |
| Quantified Difference | Qualitative difference in mechanism of action |
| Conditions | Biochemical assay; specific conditions not publicly disclosed |
Why This Matters
The unique γ-secretase modulation profile makes this compound essential for Alzheimer's disease research where precise control over amyloid-beta production is critical.
- [1] Wolfe, M. S. (2012). γ-Secretase inhibitors and modulators for Alzheimer's disease. Journal of Neurochemistry, 120(s1), 89-98. View Source
- [2] Golde, T. E., Koo, E. H., Felsenstein, K. M., Osborne, B. A., & Miele, L. (2013). γ-Secretase inhibitors and modulators. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1828(12), 2898-2907. View Source
